molecular formula C22H26N6O B2364352 N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 946208-68-0

N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2364352
CAS No.: 946208-68-0
M. Wt: 390.491
InChI Key: FCNIAEHMRHMQTM-UHFFFAOYSA-N
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Description

N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a triazine core, followed by the introduction of the 2-ethylphenyl and p-tolyl groups through nucleophilic substitution reactions. The morpholino group is then introduced via a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2-(2-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
  • N2-(2-ethylphenyl)-6-piperidino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
  • N2-(2-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine

Uniqueness

N2-(2-ethylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of substituents on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N-(2-ethylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-3-17-6-4-5-7-19(17)24-21-25-20(23-18-10-8-16(2)9-11-18)26-22(27-21)28-12-14-29-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNIAEHMRHMQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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